molecular formula C9H5BrFNO2 B1449539 5-bromo-6-fluoro-1H-indole-3-carboxylic acid CAS No. 1638772-16-3

5-bromo-6-fluoro-1H-indole-3-carboxylic acid

Cat. No. B1449539
M. Wt: 258.04 g/mol
InChI Key: XYRQPMBDXWHGMG-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrFNO2 . It is a useful intermediate used in the synthesis of indole derivatives .


Synthesis Analysis

The synthesis of indole derivatives, including 5-bromo-6-fluoro-1H-indole-3-carboxylic acid, is a significant area of research . The synthesis process often involves the use of various reagents and conditions .


Molecular Structure Analysis

The molecular structure of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid consists of a heterocyclic indole ring substituted with bromine and fluorine atoms . The InChI code for this compound is 1S/C9H5BrFNO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of 5-bromo-6-fluoro-1H-indole-3-carboxylic acid is 258.04 .

Scientific Research Applications

  • Synthesis Techniques and Core Moieties of Natural Compounds :

    • A study by (Sharma et al., 2020) developed a concise and regioselective strategy for synthesizing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid. This compound serves as an important scaffold for naturally occurring compounds like Herdmanine D, which has anti-inflammatory properties.
  • Development of Fluoroindolecarboxylic Acids :

    • Research by (Schlosser et al., 2006) focused on preparing indolecarboxylic acids with fluorine substituents. These compounds are valuable in medicinal chemistry due to their potential biological activities.
  • Antimicrobial, Anti-inflammatory, and Antiproliferative Activities :

    • A study by (Narayana et al., 2009) synthesized derivatives from bromoindole carbohydrazides, demonstrating moderate to good antiproliferative activity, suggesting potential applications in cancer research.
  • Antitumor Activities :

    • (Fan Houxing, 2009) synthesized new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones starting from 5-bromo-1H-indole, which showed significant inhibitory activity against certain cancer cell lines.
  • Synthesis of Fluoronaphthoic Acids :

    • (Tagat et al., 2002) described the synthesis of fluorinated versions of naphthoic acids, where the fluoro derivative was obtained from the corresponding bromo compound. This work has implications for the development of biologically active compounds.
  • Discovery of Brominated Tryptophan Alkaloids :

    • (Segraves & Crews, 2005) investigated brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid, for their potential antibacterial properties.
  • Antiinflammatory and Analgesic Activity :

    • (Sondhi et al., 2007) explored the condensation of indole-2-carboxylic acid with various compounds, resulting in products with significant anti-inflammatory and analgesic activities.
  • Bromoindole Building Blocks for Cross-Coupling Chemistry :

    • (Huleatt et al., 2008) synthesized brominated derivatives of dihydroxyindole (DHI) and dihydroxyindole-2-carboxylic acid (DHICA), valuable for further chemical modifications.

Safety And Hazards

Safety precautions for handling 5-bromo-6-fluoro-1H-indole-3-carboxylic acid include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing . It is classified under the GHS07 hazard class .

Future Directions

Indole derivatives, including 5-bromo-6-fluoro-1H-indole-3-carboxylic acid, continue to attract research interest due to their significant roles in cell biology and potential therapeutic applications . Future research may focus on exploring novel synthesis methods and further investigating the biological activities of these compounds .

properties

IUPAC Name

5-bromo-6-fluoro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRQPMBDXWHGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-fluoro-1H-indole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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